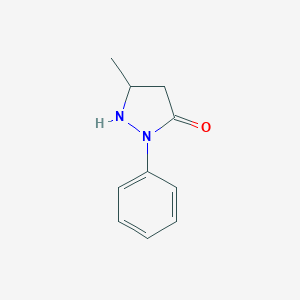

5-Methyl-2-phenylpyrazolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVAOQFPUMLQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332597 | |

| Record name | 5-Methyl-2-phenyl-3-pyrzolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13292-56-3 | |

| Record name | 5-Methyl-2-phenyl-3-pyrzolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyl 2 Phenylpyrazolidin 3 One and Its Derivatives

Classical and Established Synthetic Routes to the Pyrazolidinone Scaffold

Traditional methods for constructing the pyrazolidinone ring system have been well-established for decades and are foundational in heterocyclic chemistry. These routes typically involve condensation and cyclization reactions that are reliable and broadly applicable.

The most common and classic synthesis of pyrazolidinones is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648). beilstein-journals.org For the specific synthesis of 5-Methyl-2-phenylpyrazolidin-3-one, this involves the reaction of phenylhydrazine (B124118) with a suitable β-keto ester, such as ethyl acetoacetate (B1235776).

The reaction proceeds through the initial condensation of phenylhydrazine with the keto group of ethyl acetoacetate to form a phenylhydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of the five-membered pyrazolidinone ring. This straightforward, one-pot synthesis is a widely used method for producing a variety of pyrazolone (B3327878) derivatives. researchgate.net A similar reaction to prepare the parent compound, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, involves the cyclization reaction between ethylacetoacetate and hydrazine hydrate (B1144303) in absolute alcohol. The condensation reaction between hydrazines and carbonyl compounds is generally favored due to its simplicity and high-yield nature. researchgate.net

The formation of a hydrazone is a critical intermediate step in many pyrazolidinone syntheses. researchgate.netnih.gov These hydrazones are typically formed by the reaction of a hydrazine with an aldehyde or ketone. researchgate.net The subsequent cyclization of the hydrazone intermediate is what ultimately yields the pyrazolidinone ring.

This two-step sequence can be designed in various ways. For instance, α-hydrazonocarboxylic acids can be prepared and then subjected to a copper-triggered [3+2] cycloaddition/aerobic oxidation cascade to furnish the pyrazolidinone product. researchgate.net In other established methods, arylhydrazones are formed and then cyclized by heating under reflux to yield the final heterocyclic product. chempap.org The stability and reactivity of the hydrazone intermediate are crucial for the success of the cyclization step. The process can be influenced by factors such as the substituents on the hydrazine and the carbonyl compound, the solvent, and the temperature. chempap.org Asymmetric synthesis strategies have also been developed, proceeding through a chiral phosphoric acid-catalyzed 6π-electrocyclization of α,β-unsaturated hydrazones. nih.gov

Modern and Catalytic Synthetic Approaches for this compound Analogues

In recent years, a significant focus has been placed on developing more efficient, selective, and environmentally benign synthetic methods. This has led to the emergence of catalytic approaches, including the use of transition metals, microwave assistance, and ionic liquids.

Transition metal catalysis has become an indispensable tool for constructing complex heterocyclic scaffolds like pyrazolidinones. frontiersin.org Catalysts based on metals such as palladium, rhodium, and copper offer novel reaction pathways, often with high selectivity and under milder conditions than classical methods. researchgate.netacs.orgnih.gov

These catalytic systems can facilitate various transformations. For example, rhodium catalysts have been used in the reaction of α-diazoacetophenone derivatives to form complex cycloadducts via ylide intermediates. researchgate.net Copper-catalyzed aerobic oxidative cyclization of hydrazones provides another efficient route to pyrazolidinones. researchgate.net Furthermore, palladium-catalyzed reactions are widely employed for C-H functionalization and cross-coupling reactions to build and modify heterocyclic frameworks. acs.orgmdpi.com These methods are advantageous for creating libraries of pyrazolidinone analogues with diverse functionalities.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper(I) | [3+2] Cycloaddition / Aerobic Oxidation | Forms pyrazolidinones from α-hydrazonocarboxylic acids. | researchgate.net |

| Rhodium(II) | Ylide Formation and Cycloaddition | Used with diazo compounds to produce complex bicyclic pyrazolidinones. | researchgate.net |

| Palladium(II) Acetate | C-H/C-H Coupling | Enables direct coupling of heterocycles, useful for building complex drug-like scaffolds. | mdpi.com |

| Organo Silver Complex | Cyclization | Catalyzes the reaction between a hydrazine compound and a dialkyl ester of a carboxylic acid. | google.com |

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, including the synthesis of pyrazolidinone derivatives. nih.govdergipark.org.tr This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. researchgate.netclockss.org

For instance, the reaction of ethyl acetoacetate with phenylhydrazine to form pyrazolone derivatives can be completed in just a few minutes under microwave irradiation, whereas the conventional method might take several hours. dergipark.org.tr This efficiency is particularly beneficial for high-throughput screening and the rapid generation of compound libraries for drug discovery. nih.gov Many microwave-assisted syntheses can also be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. nih.govclockss.org

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of 1-carboamidopyrazolo[3,4-b]quinolines | > 5 hours (Reflux in ethanol) | 2-5 minutes | Drastic reduction in reaction time. | dergipark.org.tr |

| Synthesis of curcumin-pyrazole derivatives | ~20 hours (Reflux in acetic acid) | 8-10 minutes | Significant time savings and efficient, non-solvent conditions. | dergipark.org.tr |

| Synthesis of 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 48 hours (Reflux) | 30 minutes | Improved yield (30% to 89%) and reduced time. | clockss.org |

| Synthesis of pyrazole derivatives from chalcones | Not specified | Mild acidic conditions | Efficient cyclization technique. | nih.gov |

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. nih.govresearchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic solvents.

In the context of pyrazolidinone synthesis, ionic liquids can mediate and promote reactions, often leading to high yields and simplified work-up procedures. nih.gov For example, the one-pot, three-component synthesis of thiazolidinones (structurally related to pyrazolidinones) can be efficiently carried out in an ionic liquid like [bmim][PF6] without the need for an additional catalyst or an aqueous work-up. nih.gov The development of task-specific ionic liquids, such as those with Brønsted acidity, can further enhance their utility by having the IL serve as both the solvent and the catalyst. researchgate.net This approach offers a green and efficient pathway for the synthesis of heterocyclic compounds. rsc.orgresearchgate.net

Enzymatic Catalysis in Pyrazolidinone Formation

Enzymatic catalysis, a cornerstone of green chemistry, offers a highly selective and efficient avenue for the synthesis of heterocyclic compounds. While literature specifically detailing the enzymatic synthesis of this compound is nascent, the principles of biocatalysis using enzymes like lipases and hydrolases are broadly applicable to the formation of the pyrazolidinone core. These enzymes operate under mild conditions, often exhibiting high chemo-, regio-, and enantioselectivity, thereby minimizing by-product formation and simplifying purification processes. nih.gov

Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are particularly versatile. nih.gov In non-aqueous environments, they can effectively catalyze the formation of ester and amide bonds. mdpi.com This functionality is directly relevant to pyrazolidinone synthesis, which typically involves the condensation of a hydrazine derivative (like phenylhydrazine) with an α,β-unsaturated ester or a β-keto ester. A lipase (B570770) could catalyze the key amide bond formation step in the cyclization process. Research has demonstrated the successful lipase-catalyzed synthesis of other nitrogen-containing heterocycles, such as chiral oxazolidinones, through the kinetic resolution of α-amino alcohols, achieving high enantiomeric excess. researchgate.net For instance, Lipase PS-IM from Burkholderia cepacia has been used to produce chiral oxazolidinones with up to 95% ee. researchgate.net Similarly, Candida antarctica Lipase B (CALB) has proven effective in synthesizing a variety of N-picolineamides from different carboxylic acids in excellent yields. nih.gov

Hydrolases also represent a promising class of enzymes for such cyclizations. A unique hydrolase, VibC, has been identified to catalyze an intramolecular carbon-carbon cyclization to form a fused bicyclic β-lactone, showcasing the power of these enzymes to facilitate complex ring formations. kib.ac.cnnih.gov This demonstrates the potential for discovering or engineering enzymes that can perform specific intramolecular Michael-type additions or condensation reactions required for pyrazolidinone ring closure.

Table 1: Examples of Enzyme-Catalyzed Synthesis of Heterocycles

| Enzyme Source | Heterocycle Class | Reaction Type | Key Finding | Reference |

| Burkholderia cepacia | Oxazolidinone | Kinetic Resolution | Achieved chiral product with up to 95% ee. | researchgate.net |

| Candida antarctica | N-Picolineamides | Acylation | Direct amidation in excellent yields. | nih.gov |

| Boreostereum vibrans | Fused β-Lactone | Intramolecular Cyclization | A hydrolase (VibC) catalyzes C-C bond formation. | kib.ac.cnnih.gov |

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in medicinal chemistry where biological activity is often stereospecific. For analogues of this compound, where the C5 position represents a stereocenter, asymmetric synthesis is crucial for producing enantiomerically pure forms. Key strategies to achieve this include leveraging natural chiral building blocks, controlling stereochemistry in ring-forming reactions, employing small-molecule chiral catalysts, and directing the formation of new stereocenters relative to existing ones.

Chiral Pool Strategy Applications in Pyrazolidinone Synthesis

The chiral pool strategy is an efficient approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov This method leverages the inherent chirality of compounds such as amino acids, sugars, terpenes, and chiral carboxylic acids to construct complex chiral targets, often preserving the original stereocenter throughout the reaction sequence. nih.gov

This strategy is highly applicable to the synthesis of chiral pyrazolidinone analogues. For example, the asymmetric synthesis of a related (R)-4,5-dihydro-5-methylpyridazin-3-one derivative was successfully achieved with high optical yield starting from (R)-2-chloropropionyl chloride, a derivative of the natural amino acid L-alanine. Enantiomerically pure five-membered cyclic nitrones, which are precursors for cycloaddition reactions, can be readily obtained from naturally derived hydroxy acids like D- and L-tartaric acid and L-malic acid. These can then be used to build more complex heterocyclic systems.

Table 2: Common Chiral Pool Sources and Their Application

| Chiral Pool Source | Class | Example Application | Reference |

| L-Alanine | Amino Acid | Precursor to (R)-2-chloropropionyl chloride for pyridazinone synthesis. | |

| D/L-Tartaric Acid | Hydroxy Acid | Synthesis of enantiopure five-membered cyclic nitrones for cycloadditions. | |

| L-Malic Acid | Hydroxy Acid | Precursor for chiral nitrones used to create polyhydroxypyrrolidines. |

Stereoselective Cycloadditions in Pyrazolidinone Derivatization

Stereoselective cycloaddition reactions are powerful methods for constructing the pyrazolidinone ring or for adding functionalized ring systems to a pre-existing pyrazolidinone core. These reactions, particularly [3+2] and [3+3] cycloadditions, allow for the simultaneous formation of multiple C-C or C-N bonds with a high degree of stereocontrol.

A notable example is the three-component 1,3-dipolar cycloaddition of an azomethine ylide (the 1,3-dipole), which can be generated from a pyrazolidinone derivative, with a dipolarophile like an activated alkene. This approach can lead to complex spiro-pyrrolidine or pyrrolizidine (B1209537) systems fused to the pyrazolidinone ring. The stereochemical outcome of these reactions can be effectively controlled through the use of chiral catalysts or auxiliaries, leading to products with high diastereoselectivity and enantioselectivity.

Furthermore, formal [3+3] cycloadditions involving chiral vinylogous amides and α,β-unsaturated iminium salts have been shown to proceed through a highly stereoselective 6π-electron electrocyclic ring closure, yielding dihydropyridine (B1217469) intermediates that can be converted into complex polycyclic alkaloids. This principle can be adapted for pyrazolidinone derivatization, offering a pathway to novel, fused heterocyclic structures.

Organocatalytic Approaches to Enantiopure Pyrazolidinones

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a third pillar of catalysis alongside biocatalysis and metal catalysis. This approach avoids potentially toxic or expensive heavy metals and often provides high levels of enantioselectivity.

For the synthesis of enantiopure pyrazolidinones, organocatalysts are particularly effective. For instance, the reaction of α-substituted propenals with activated hydrazines can be catalyzed by chiral pyrrolidine (B122466) derivatives, such as diarylprolinol silyl (B83357) ethers. This reaction proceeds via a conjugate aza-Michael addition followed by a cyclization to afford 4-substituted pyrazolidin-3-ols with high diastereoselectivity. Subsequent oxidation provides the target 4-substituted-3-pyrazolidinones in excellent yields.

In a more complex application, Schreiner's thiourea (B124793) organocatalyst has been used to facilitate a [3+2] cycloaddition reaction to create highly substituted spiro-pyrrolidines. Density Functional Theory (DFT) calculations revealed that the thiourea catalyst activates the dipolarophile by lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and controls the regio- and stereoselectivity through specific hydrogen bonding interactions.

Table 3: Organocatalytic Synthesis of Pyrazolidinone Precursors

| Catalyst | Reactants | Product | Yield | Diastereomeric Ratio (dr) | Reference |

| Pyrrolidine/Benzoic Acid | Methacrolein + Hydrazine | 4-Methylpyrazolidin-3-ol | 99% | 6:1 | nih.gov |

| Pyrrolidine/Benzoic Acid | 2-Benzylpropenal + Hydrazine | 4-Benzylpyrazolidin-3-ol | 83% | >20:1 | nih.gov |

Diastereoselective Annulation Reactions of Pyrazolidinones

Diastereoselective annulation, or ring-forming, reactions are a highly effective strategy for constructing complex polycyclic systems incorporating a pyrazolidinone ring. These reactions build a new ring onto an existing scaffold, with the stereochemistry of the new ring being directed by the stereocenters already present in the substrate.

An exemplary strategy is the cascade annulation reaction (CAR), a domino protocol that can generate multiple stereocenters in a single, highly diastereoselective operation. For instance, the reaction of chalcone (B49325) epoxides with pyrazolones can be initiated to form highly functionalized tetrahydro pyranopyrazole scaffolds. This process creates three contiguous stereogenic centers, including a quaternary carbon, with excellent control over the relative stereochemistry. While this example uses a pyrazolone, the principle is directly transferable to pyrazolidinone substrates, allowing for the synthesis of densely functionalized, fused-ring systems. Such cascade reactions provide a rapid increase in molecular complexity from simple starting materials.

Chemical Transformations and Functionalization of the 5 Methyl 2 Phenylpyrazolidin 3 One Scaffold

Functionalization at Pyrazolidinone Ring Positions (N, C)

The pyrazolidinone ring possesses multiple reactive sites, primarily the nitrogen and carbon atoms, which can be selectively functionalized to introduce a range of substituents.

The alkylation of 5-methyl-2-phenylpyrazolidin-3-one and its derivatives is a complex process due to the presence of multiple nucleophilic centers, leading to potential O-, N-, and C-alkylation products. The regioselectivity of these reactions is highly dependent on the nature of the substrate, the alkylating agent, and the reaction conditions. For instance, while diazomethane (B1218177) often favors O-methylation, the use of conventional alkylating agents like dimethyl sulfate (B86663) or alkyl halides frequently results in mixtures of O- and N-alkylated products, with N-substitution often being the predominant pathway. clockss.org A notable example is the N-methylation of 3-methyl-1-phenyl-2-pyrazolin-5-one to produce the well-known analgesic, Antipyrine. clockss.org

The Mitsunobu reaction offers a milder, neutral alternative for alkylation. clockss.org Studies on 3-methyl-1-phenyl-2-pyrazolin-5-one and its 4-acyl derivatives have demonstrated that this method can achieve selective O-alkylation, providing access to derivatives that are not easily obtained through conventional methods. clockss.org

Acylation reactions of the this compound scaffold are also of significant interest. Selective C-acylation at the 4-position can be achieved, particularly when the reaction is directed by forming a calcium complex of the pyrazolone (B3327878) prior to the addition of the acylating agent. rsc.org This method prevents the otherwise favored O-acylation. rsc.org Phenylhydrazine (B124118) has been reacted with 4-acyl-5-methyl-2-phenyl-pyrazol-3-one derivatives to synthesize new azomethine phenylhydrazones. researchgate.netresearchgate.net These acylpyrazolones are recognized as valuable ligands capable of coordinating with a variety of metal ions. researchgate.net

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant | Reagent | Product Type | Reference |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Dimethyl sulfate | N-alkylation | clockss.org |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Diazomethane | O-alkylation | clockss.org |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Triphenylphosphine, DEAD, R'OH | O-alkylation | clockss.org |

| 3-Methyl-1-phenyl-pyrazol-5-one | Aroyl chlorides (with Ca(OH)2) | C-acylation | rsc.org |

| 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one | Phenylhydrazine | Azomethine phenylhydrazones | researchgate.netresearchgate.net |

The active methylene (B1212753) group at the C-4 position of the pyrazolidinone ring is a key site for condensation reactions. This reactivity allows for the introduction of various substituents, leading to the formation of a wide range of derivatives. A common transformation is the condensation with aromatic aldehydes, which results in the formation of 4-arylidenepyrazolidinone derivatives. These reactions are typically carried out in the presence of a base or an acid catalyst.

Furthermore, the 4-position can participate in more complex cascade reactions. For example, the reaction of 1-phenylpyrazolidinones with vinylene carbonate, initiated by C-H bond cleavage, leads to the formation of pyrazolidinone-fused cinnolines. researchgate.netdntb.gov.ua This process involves the formation of C-C and C-N bonds and the cleavage of two C-O bonds. researchgate.net

Ring-Expansion and Ring-Contraction Transformations of Pyrazolidinones

Ring expansion and contraction reactions represent a powerful strategy for modifying the core pyrazolidinone scaffold, leading to the formation of novel heterocyclic systems. wikipedia.org These transformations often proceed through the generation of reactive intermediates that undergo skeletal rearrangements.

One method for ring expansion involves the opening of a bicyclic intermediate containing a cyclopropane (B1198618) ring. wikipedia.org For instance, the Buchner ring expansion can be used to convert arenes into cycloheptatrienes. wikipedia.org In the context of pyrazolidinones, while specific examples directly involving this compound are less common in the provided search results, the general principles of these transformations are applicable.

Ring contraction reactions can be initiated through various methods, including the Wolff rearrangement of α-diazoketones. wikipedia.org When applied to cyclic α-diazoketones, this reaction leads to a ring-contracted product. wikipedia.org Another example is the Favorskii rearrangement. Photomediated ring contractions of saturated heterocycles have also been reported, offering a functional-group-compatible approach. nih.gov Studies on the O-to-N acyl migrations in polyazamacrolides have shown that the substitution pattern and the size of the intermediate oxaazacyclic ring significantly affect the rearrangement rates. documentsdelivered.com

Formation of Fused Heterocyclic Systems Involving Pyrazolidinone Cores

The pyrazolidinone scaffold serves as an excellent building block for the synthesis of more complex, fused heterocyclic systems. These fused structures often exhibit unique chemical and physical properties.

An efficient method for the synthesis of pyrazolidinone-fused benzotriazines involves a cascade reaction of 1-phenylpyrazolidinones with oxadiazolones. rawdatalibrary.netnih.govx-mol.com This transformation is catalyzed by Rh(III) and proceeds through a C-H/N-H bond metallation of the 1-phenylpyrazolidinone. rawdatalibrary.netnih.govx-mol.com The subsequent steps involve coordination with the oxadiazolone, migratory insertion with the liberation of carbon dioxide, protodemetallation, and finally, intramolecular condensation to yield the fused benzotriazine system. rawdatalibrary.netnih.govx-mol.com This method is notable for its efficiency, use of readily available starting materials, and compatibility with a diverse range of functional groups. rawdatalibrary.netnih.gov

The synthesis of pyrazolidinone-fused cinnolines can be achieved through cascade reactions of 1-phenylpyrazolidinones with vinylene carbonate. researchgate.net This reaction is initiated by C-H bond cleavage followed by the formation of C-C and C-N bonds and the cleavage of two C-O bonds. researchgate.net This approach is significant as it provides access to cinnoline (B1195905) derivatives without redundant substituents, using a commercially available and operationally secure ethylene (B1197577) equivalent. researchgate.net

Another strategy for synthesizing pyrazolo[1,2-a]cinnolines involves the rhodium-catalyzed [4+2] cyclization of pyrazolidinones with iodonium (B1229267) ylides. researchgate.net The reaction conditions can be tuned to selectively produce either cinnolines or pyrazolo[1,2-a]cinnoline frameworks. researchgate.net Furthermore, the synthesis of 5-glycosyl-pyrazolo[1,2-a]cinnolines has been accomplished through an Ir-catalyzed C-H activation/annulation process, highlighting the versatility of this scaffold for creating complex, biologically relevant molecules. rsc.org The synthesis of the cinnoline nucleus can also be approached through the cyclization of arenediazonium salts, arylhydrazones, and arylhydrazines. researchgate.net

Table 2: Fused Heterocyclic Systems from Pyrazolidinones

| Fused System | Synthetic Method | Key Reagents | Reference |

| Pyrazolidinone-fused Benzotriazines | Cascade reaction | 1-Phenylpyrazolidinones, Oxadiazolones, Rh(III) catalyst | rawdatalibrary.netnih.govx-mol.com |

| Pyrazolidinone-fused Cinnolines | Cascade reaction | 1-Phenylpyrazolidinones, Vinylene carbonate | researchgate.netdntb.gov.ua |

| Pyrazolo[1,2-a]cinnolines | [4+2] Cyclization | Pyrazolidinones, Iodonium ylides, Rhodium catalyst | researchgate.net |

| 5-Glycosyl-pyrazolo[1,2-a]cinnolines | C-H activation/annulation | Pyrazolidinones, Glycosyl partners, Iridium catalyst | rsc.org |

Pyrazolo[1,2-a]cinnolines from Pyrazolidinone Precursors

The synthesis of pyrazolo[1,2-a]cinnolines from pyrazolidinone precursors represents a significant advancement in the construction of dinitrogen-fused heterocycles. One prominent method involves a rhodium(III)-catalyzed C-H activation and subsequent [4+2] annulation of pyrazolidinones with sulfoxonium ylides. researchgate.net This process allows for the efficient formation of the cinnoline framework.

A divergent strategy controlled by the catalytic system has also been developed for the synthesis of both cinnolines and pyrazolo[1,2-a]cinnolines from pyrazolidinones and iodonium ylides. researchgate.net By selecting the appropriate solvent and base, the reaction can be directed to selectively yield either the pyrazolo[1,2-a]cinnoline or the simple cinnoline structure. For example, using 1,2-dichloroethane (B1671644) (DCE) as the solvent with an organic base favors the formation of the pyrazolo[1,2-a]cinnoline framework. researchgate.net

Another innovative approach utilizes vinylene carbonate as an ethylene equivalent in a cascade reaction with 1-phenylpyrazolidinones. researchgate.net This reaction is initiated by C–H bond cleavage, followed by the formation of C–C and C–N bonds, and a double cleavage of C–O bonds to yield the pyrazolidinone-fused cinnoline derivatives. researchgate.net This method is notable for its use of a commercially available and operationally secure reagent. researchgate.net Furthermore, iridium-catalyzed C–H activation/annulation processes have been established to create 5-glycosyl-pyrazolo[1,2-a]cinnolines, demonstrating the method's applicability to complex, late-stage modifications. rsc.org

Table 1: Synthesis of Pyrazolo[1,2-a]cinnolines from Pyrazolidinone Precursors

| Catalyst/Reagent System | Precursors | Product Type | Key Features |

| Rhodium(III) / Sulfoxonium ylides | Pyrazolidinones | Pyrazolo[1,2-a]cinnolines | C-H activation/[4+2] annulation. researchgate.net |

| Rhodium(III) / Iodonium ylides | Pyrazolidinones | Switchable: Cinnolines or Pyrazolo[1,2-a]cinnolines | Catalyst and condition-controlled divergent synthesis. researchgate.net |

| Rhodium(III) / Vinylene carbonate | 1-Phenylpyrazolidinones | Pyrazolidinone-fused cinnolines | Cascade reaction using a secure ethylene equivalent. researchgate.net |

| Iridium(III) / Glycosyl sources | Pyrazolidinones | 5-Glycosyl-pyrazolo[1,2-a]cinnolines | Stereoselective construction of heterocyclic C-glycosides. rsc.org |

Pyrazolidinone-Thiazolidinone Hybrid Systems

The creation of hybrid molecules incorporating both pyrazolidinone and thiazolidinone rings has led to novel chemical entities. The synthesis of these systems often involves multi-step reaction sequences. A common strategy begins with the synthesis of 4-thiazolidinone (B1220212) derivatives through a one-pot, three-component condensation reaction involving an aromatic amine, an aldehyde, and mercaptoacetic acid. nih.gov

These 4-thiazolidinone intermediates can then be further functionalized. For instance, reaction with an appropriate aldehyde in the presence of a base like sodium ethoxide yields 5-benzylidene derivatives. nih.gov The subsequent reaction of these derivatives with hydrazines, such as phenylhydrazine, in glacial acetic acid leads to the formation of a pyrazole (B372694) ring fused to the thiazolidinone core, resulting in tetrahydro-2H-pyrazolo[3,4-d]thiazole structures. nih.gov This final step proceeds via the formation of a phenyl hydrazone intermediate, followed by cyclization. nih.gov

Another approach involves creating a linker between the two heterocyclic systems. A series of 4-thiazolidinone-pyrazoline conjugates have been synthesized where the two rings are connected. nih.gov The synthetic approach for these hybrids allows for systematic structural modifications, such as varying substituents on the pyrazoline moiety or at the N3-position of the thiazolidinone ring, to explore structure-activity relationships. nih.gov

Table 2: General Synthetic Scheme for Pyrazolo-Thiazole Hybrids

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Aromatic amine, Aldehyde, Mercaptoacetic acid | Dicyclohexylcarbodiimide (DCC) | 4-Thiazolidinone derivative. nih.gov |

| 2 | 4-Thiazolidinone derivative, Aldehyde | Sodium ethoxide, Benzene (reflux) | 5-Arylidene-4-thiazolidinone. nih.gov |

| 3 | 5-Arylidene-4-thiazolidinone, Phenylhydrazine | Sodium acetate, Glacial acetic acid (reflux) | Tetrahydro-2H-pyrazolo[3,4-d]thiazole. nih.gov |

Pyrazolo[1,2-a]pyrazole-Based Peptide Analogues

The this compound scaffold is a valuable precursor for synthesizing pyrazolo[1,2-a]pyrazole systems that can function as constrained peptide analogues. A key synthetic strategy involves the [3+2] cycloaddition of azomethinimines derived from pyrazolidin-3-ones. researchgate.net

The process begins with the generation of (1Z,4R,5R)-1-arylmethylidene-4-benzyloxycarbonylamino-3-oxo-5-phenylpyrazolidin-1-ium-2-ides. These azomethinimines then react with dipolarophiles like tert-butyl acrylate (B77674) in a regio- and stereoselective manner to afford the pyrazolo[1,2-a]pyrazole core. researchgate.net This cycloaddition creates a U-shaped, conformationally constrained dipeptide analogue based on a 3-amino-2-oxo-1,5-diazabicyclo[3.3.0]octane-8-carboxylic acid scaffold. researchgate.net The resulting racemic cycloadducts can often be separated into individual isomers by chromatographic methods. researchgate.net

These heterocyclic dipeptide structures can be further elaborated. Selective deprotection of the C- and N-terminals allows for subsequent coupling with other amino acid derivatives, such as (S)-alanine, to form non-racemic tripeptides. researchgate.net The structures of these complex molecules have been confirmed using NMR spectroscopy and X-ray diffraction. researchgate.net

Table 3: Synthesis of Pyrazolo[1,2-a]pyrazole-Based Peptide Analogues

| Step | Description | Key Intermediates | Resulting Scaffold |

| 1 | Generation of Azomethinimine | (1Z,4R,5R)-1-arylmethylidene-4-benzyloxycarbonylamino-3-oxo-5-phenylpyrazolidin-1-ium-2-ide | N/A |

| 2 | [3+2] Cycloaddition | Azomethinimine + tert-butyl acrylate | Racemic pyrazolo[1,2-a]pyrazole cycloadducts. researchgate.net |

| 3 | Deprotection & Coupling | Racemic cycloadduct + (S)-alanine derivative | Non-racemic tripeptide analogues. researchgate.net |

Derivatization Towards Peptide Mimetics and Amino Acid Analogues

The derivatization of the this compound structure is a fruitful avenue for creating peptide mimetics and amino acid analogues. These molecules mimic the structure and conformation of natural peptides and can be valuable tools in drug discovery.

A significant approach involves using the pyrazolidinone core to construct conformationally constrained peptide analogues. As detailed previously (Section 3.3.5), cycloaddition reactions of pyrazolidinone-derived azomethinimines lead to rigid bicyclic structures that mimic peptide turns. researchgate.net The synthesis of these U-shaped analogues based on the 3-amino-2-oxo-1,5-diazabicyclo[3.3.0]octane-8-carboxylic acid scaffold provides a template where amino acid side chains can be installed with specific spatial orientations. researchgate.net

Furthermore, the pyrazolidinone ring itself can be subject to various transformations. For example, cyclopropyldiazonium, generated from N-cyclopropyl-N-nitrosourea, can react with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in an azo coupling reaction to produce a cyclopropylhydrazone derivative in high yield. researchgate.net Such derivatizations introduce new functional groups and structural complexity onto the original scaffold, paving the way for novel analogues. The ability to perform late-stage modifications, as seen in the iridium-catalyzed glycosylation to form 5-glycosyl-pyrazolo[1,2-a]cinnolines, highlights the potential for creating diverse libraries of compounds from a common pyrazolidinone precursor. rsc.org

Mechanistic Investigations of 5 Methyl 2 Phenylpyrazolidin 3 One Reactions

Elucidation of Reaction Pathways and Intermediate Species

The formation and transformation of the 5-methyl-2-phenylpyrazolidin-3-one scaffold proceed through several distinct mechanistic pathways, which have been elucidated through the isolation and analysis of key intermediates. The most fundamental pathway is the synthesis of the pyrazolidinone ring itself, typically through the condensation of phenylhydrazine (B124118) with a β-ketoester, such as ethyl acetoacetate (B1235776).

A detailed investigation into the solvent-free reaction between phenylhydrazine and ethyl acetoacetate has provided significant insight into this pathway. ias.ac.in The mechanism commences with a regioselective nucleophilic attack by the terminal, less-hindered nitrogen atom of phenylhydrazine on the more electrophilic ketone carbonyl group of ethyl acetoacetate. This initial attack, favored under kinetic control, leads to the formation of a detectable hydrazine (B178648) intermediate. ias.ac.in Subsequent intramolecular cyclization occurs as the second nitrogen atom of the hydrazine moiety attacks the ester carbonyl, leading to the elimination of ethanol (B145695) and the formation of the stable five-membered pyrazolidinone ring. ias.ac.in

Alternative synthetic routes also reveal different intermediates. One such method involves the 1,3-dipolar cycloaddition of in-situ generated nitrile imines with an appropriate dipolarophile. nih.gov For instance, nitrile imines, formed from the dehydrogenation of diphenyl hydrazones, can react with the enolic form of ethyl acetoacetate. This process is believed to proceed through a pyrazoline intermediate, which then aromatizes via the elimination of a water molecule to form a stable pyrazole (B372694) ring structure, a close relative of pyrazolidinone. nih.gov

Once formed, the pyrazolidinone ring can undergo further transformations. Cascade reactions, for example, can be initiated on the 1-phenylpyrazolidinone core. These complex sequences can involve the generation of a cyclic azomethine imine as a key intermediate, which can then participate in [3+2] dipolar cycloadditions with alkenes. researchgate.net Other documented transformations involve Michael addition reactions, where the pyrazolidinone acts as a nucleophile, leading to the formation of spirocyclic compounds. researchgate.net

| Reaction Type | Reactants | Key Intermediate(s) | Product Type |

| Ring Synthesis (Condensation) | Phenylhydrazine + Ethyl Acetoacetate | Hydrazine | This compound ias.ac.in |

| Ring Synthesis (Cycloaddition) | Diphenyl hydrazone + Ethyl Acetoacetate | Nitrile Imine, Pyrazoline | Pyrazole derivative nih.gov |

| Cascade Reaction | 1-Phenylpyrazolidinone + Alkene | Cyclic Azomethine Imine | Fused Heterocycles (e.g., Cinnolines) researchgate.net |

| Michael Addition | Pyrazolidinone derivative + Propanedinitrile derivative | --- | Spiro-pyrazolidinones researchgate.net |

Role of Catalysts and Reaction Conditions in Mechanism Determination

The mechanism of pyrazolidinone reactions is profoundly influenced by the presence and nature of catalysts, as well as the specific reaction conditions employed. These factors can alter reaction pathways, enhance reaction rates, and determine the selectivity of the transformation.

In many syntheses of related heterocyclic systems, transition-metal catalysts play a pivotal role. For example, rhodium(III) catalysts have been used in the annulation of pyrazolidinones with propargylic acetates. researchgate.net The mechanism in such cases is believed to involve C-H bond activation on the pyrazolidinone ring by the metal center, followed by an oxidative annulation cascade. researchgate.net Similarly, various nanocatalysts, including those based on iron, zinc, and silica, are used to synthesize related scaffolds. A general proposed mechanism involves the activation of a carbonyl group by the nanocatalyst, which increases its electrophilicity and facilitates the initial nucleophilic attack, thereby driving the reaction forward. nih.gov

Conversely, numerous reactions involving pyrazolidinones can proceed efficiently without any catalyst. The direct condensation of phenylhydrazine and ethyl acetoacetate to form the pyrazolidinone ring can be performed quantitatively under solvent-free conditions, relying only on thermal energy to drive the cyclization step. ias.ac.in Catalyst-free, one-pot, three-component reactions have also been described for the synthesis of related pyrazoles in green media like water and ethanol, proceeding through a tandem Knoevenagel-cyclocondensation sequence. nih.gov

Reaction conditions, particularly temperature, dictate whether a reaction is under kinetic or thermodynamic control, which can change the reaction pathway. In the synthesis of this compound, the initial nucleophilic attack is governed by kinetic control, favoring the reaction at the more sterically accessible nitrogen of phenylhydrazine. ias.ac.in Thermodynamic control conditions, which might be favored at higher temperatures for longer periods, could potentially lead to the formation of different isomers, although the reported synthesis indicates the kinetic product is the one predominantly formed. ias.ac.in Furthermore, intramolecular factors like hydrogen bonding can increase the electrophilicity of a carbonyl group, directing the reaction pathway without the need for an external catalyst. nih.gov

| Catalyst/Condition | Reactants | Proposed Role / Effect on Mechanism |

| Rhodium(III) | Pyrazolidinone + Propargylic Acetate | Facilitates C-H activation and oxidative annulation. researchgate.net |

| Nanocatalysts (e.g., Fe₃O₄) | Aldehyde + Barbituric Acid + Malononitrile | Activates carbonyl oxygen, increasing electrophilicity for nucleophilic attack. nih.gov |

| Catalyst-Free (Thermal) | Phenylhydrazine + Ethyl Acetoacetate | Provides energy for intramolecular cyclization and elimination. ias.ac.in |

| Kinetic Control (Low Temp) | Phenylhydrazine + Ethyl Acetoacetate | Favors nucleophilic attack from the least sterically hindered nitrogen atom. ias.ac.in |

Kinetic Studies and Identification of Rate-Determining Steps in Pyrazolidinone Syntheses

For transformations involving the already-formed pyrazolidinone ring, such as the rhodium-catalyzed C-H activation/annulation reactions, kinetic studies become more complex. researchgate.net In such catalytic cycles, determining the RDS requires detailed analysis. Methodologies like in situ monitoring via NMR or FT-IR, along with kinetic isotope effect (KIE) experiments, are employed. epfl.ch A significant KIE value (typically >2) upon deuterating a specific C-H bond would provide strong evidence that the cleavage of this bond is part of the rate-determining step. epfl.ch For example, if a reaction involving C-H functionalization at the pyrazolidinone backbone showed a large KIE, it would indicate that the C-H bond cleavage is the slowest, rate-limiting event in the entire catalytic cycle. epfl.ch

Regioselectivity and Stereoselectivity in Pyrazolidinone Transformations

Regioselectivity and stereoselectivity are fundamental concepts in understanding the outcomes of pyrazolidinone reactions, referring to the preferential formation of one constitutional isomer or stereoisomer over others, respectively. wikipedia.org

Regioselectivity is prominently displayed in the foundational synthesis of the this compound ring. The reaction involves two non-symmetrical reactants: phenylhydrazine, which has two different nitrogen atoms (N1, attached to the phenyl group, and N2, the terminal NH₂), and ethyl acetoacetate, which has two different electrophilic carbonyl carbons (a ketone and an ester). The observed outcome is the product of a highly regioselective process. Mechanistic studies show that the reaction proceeds via the nucleophilic attack of the more nucleophilic and less sterically hindered terminal nitrogen (N2) of phenylhydrazine onto the more electrophilic ketone carbon of ethyl acetoacetate. ias.ac.in The subsequent cyclization then occurs between the N1 nitrogen and the ester carbonyl. This specific sequence dictates the final arrangement of atoms in the heterocyclic ring, preventing the formation of the alternative isomer, 5-methyl-1-phenylpyrazolidin-3-one, under kinetically controlled conditions. ias.ac.in

Stereoselectivity becomes a key consideration when transformations create new chiral centers on the pyrazolidinone scaffold. A diastereoselective reaction is one in which one diastereomer is preferentially formed. wikipedia.org This is often observed in reactions of pyrazolidinone derivatives that lead to the formation of spirocyclic compounds. For example, the reaction of a pyrazolidinone-ylidene propanedinitrile derivative with N¹,N²-diarylacetamidines can yield spiro-tetrahydropyridine-pyrazolidinone products. researchgate.net The formation of the spiro center involves the creation of a new stereocenter, and the reaction often proceeds with a degree of diastereoselectivity, where one relative spatial arrangement of the newly formed ring is favored over the other due to steric and electronic interactions in the transition state. researchgate.netwikipedia.org

| Reaction Type | Selectivity Observed | Mechanistic Rationale |

| Ring Synthesis | Regioselective | Nucleophilic attack occurs at the more reactive ketone (vs. ester) by the less hindered terminal nitrogen of phenylhydrazine. ias.ac.in |

| Spirocyclization | Diastereoselective | The formation of the new stereocenter at the spiro-junction favors the transition state with the lowest steric hindrance, leading to a preferred diastereomer. researchgate.netwikipedia.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methyl 2 Phenylpyrazolidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise structure of 5-Methyl-2-phenylpyrazolidin-3-one can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl, methylene (B1212753), and phenyl protons are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The protons of the phenyl group typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns of these aromatic protons can provide information about the substitution pattern on the phenyl ring. The methyl group protons (CH₃) are expected to appear as a singlet at approximately 2.42 ppm. researchgate.net The methylene protons (CH₂) in the pyrazolidinone ring are diastereotopic, meaning they are chemically non-equivalent, and would therefore be expected to exhibit distinct signals.

Representative ¹H NMR Data for this compound Derivatives:

| Proton Assignment | Chemical Shift (δ, ppm) |

| Phenyl-H | 7.3 - 8.5 |

| C=N-H | 8.9 |

| Methyl (CH₃) | 1.9 |

Note: The chemical shifts can vary slightly depending on the solvent used and the specific derivative of the compound being analyzed. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the pyrazolidinone ring is characteristically found downfield, typically in the range of 148.9 ppm. mdpi.com The carbons of the phenyl ring appear in the aromatic region, generally between 117.2 and 144.6 ppm. mdpi.com The methyl carbon (CH₃) signal is observed upfield, around 13.6 ppm, while the methylene carbon (CH₂) signal appears in the aliphatic region. mdpi.com

Representative ¹³C NMR Data for this compound Derivatives:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 148.9 |

| C=N | 147.4 |

| Aromatic Carbons | 117.2 - 144.6 |

| Pyrazolone (B3327878) CH₃ | 13.6 |

Note: The chemical shifts are referenced to a standard and can be influenced by the solvent and specific molecular structure. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to establish the connectivity of proton spin systems within the molecule. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This is crucial for definitively assigning proton and carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is critical for determining the stereochemistry and conformation of the molecule. researchgate.net

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed for the carbonyl group (C=O) of the pyrazolidinone ring, usually in the region of 1642-1700 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic methyl and methylene groups are also evident in the spectrum. Specifically, aromatic C-H stretches appear around 3035-3075 cm⁻¹, while aliphatic C-H stretches are found at lower wavenumbers. researchgate.net The presence of the C=N bond can be identified by an absorption band around 1501 cm⁻¹. mdpi.com

Characteristic IR Absorption Bands for this compound Derivatives:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3489 |

| C-H Stretch | 2954 |

| C=O Stretch | 1501 |

| C=N Stretch | 1642 |

Note: The exact positions of these bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the π → π* and n → π* electronic transitions associated with the aromatic phenyl ring and the pyrazolidinone system. The phenyl group gives rise to strong absorptions in the UV region. The presence of the conjugated system in the molecule influences the position and intensity of these absorption maxima (λ_max).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (174.20 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, the loss of the methyl group or fragmentation of the pyrazolidinone ring would lead to characteristic fragment ions. In some derivatives, a prominent peak corresponding to [M+H]⁺ may be observed. mdpi.com

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

For instance, one described crystalline form, designated as A-type, exhibits a characteristic X-ray powder diffraction pattern with prominent peaks at 2θ angles of 11.2°, 13.5°, 14.7°, 19.1°, 19.6°, 21.4°, 21.7°, 24.3°, 25.2°, and 29.6° (±0.2°). google.com Another distinct crystalline form has been identified with characteristic XRPD peaks at 2θ angles of 11.6°, 14.1°, 16.1°, 17.2°, 20.0°, 21.6°, 24.0°, 24.8°, 25.3°, 28.6°, and 34.8° (±0.2°). google.com The existence of these polymorphs highlights the ability of the molecule to adopt different packing arrangements in the solid state, which can influence properties such as stability and solubility. google.comgoogle.com

Furthermore, studies on co-crystals of Edaravone with other molecules, such as camphanic acid and 4-sulfobenzoic acid, have been conducted. xray.cz The crystal structures of these co-crystals, determined through powder and single-crystal diffraction analysis, provide insights into the intermolecular interactions that Edaravone can form, which are crucial for understanding its solid-state behavior and for the development of new solid forms of the drug. xray.cz The determination of the absolute configuration in chiral derivatives or co-crystals would typically be achieved through single-crystal X-ray diffraction by analyzing the anomalous dispersion effects, though specific studies on the absolute configuration of the parent compound were not detailed in the reviewed sources.

Table 1: Characteristic XRPD Peaks for Crystalline Forms of this compound

| Crystalline Form | Characteristic Diffraction Peaks (2θ ± 0.2°) | Reference |

| A-type Crystal | 11.2, 13.5, 14.7, 19.1, 19.6, 21.4, 21.7, 24.3, 25.2, 29.6 | google.com |

| Unspecified Crystal | 11.6, 14.1, 16.1, 17.2, 20.0, 21.6, 24.0, 24.8, 25.3, 28.6, 34.8 | google.com |

Tautomeric Equilibrium Analysis via Spectroscopic Methods

This compound can exist in several tautomeric forms, and the equilibrium between these forms is a critical aspect of its chemistry and biological function. tandfonline.commdpi.com The primary tautomers are the CH-keto form (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), the OH-enol form (5-methyl-2-phenyl-1H-pyrazol-3-ol), and the NH-imine form (3-methyl-1-phenyl-1,2-dihydropyrazol-5-one). tandfonline.comnih.gov The position of this equilibrium can be influenced by the solvent, pH, and temperature. nih.govnih.gov

Theoretical and spectroscopic studies have been instrumental in analyzing this tautomeric equilibrium. Density Functional Theory (DFT) calculations have been employed to determine the relative stabilities of the tautomers. nih.govresearchgate.netresearchgate.net These studies have shown that in the gas phase, the CH-keto tautomer is generally the most stable. nih.govnih.gov However, the energy differences between the tautomers can be small, and the presence of a polar medium can influence their relative stabilities. nih.gov For instance, some theoretical calculations suggest that while the N-H tautomer might be a better antioxidant through a single electron transfer (SET) mechanism, the O-H tautomer is favored for antioxidant activity via a homolytic hydrogen atom transfer (HAT) mechanism. nih.gov

Spectroscopic methods provide experimental evidence for the existence and quantification of these tautomers in different environments.

UV-Visible Spectroscopy: UV-Vis spectroscopy has been used for the quantification of Edaravone. In methanol, the compound exhibits a maximum absorption (λmax) at approximately 245 nm. chemmethod.comchemmethod.com This absorption is characteristic of the conjugated system present in the molecule and can be used to monitor its concentration. Changes in the UV-Vis spectrum with solvent polarity or pH can provide information about shifts in the tautomeric equilibrium. Edaravone has a reported acid dissociation constant (pKa) of 7.0, and at pH values above this, the deprotonated enol form (anion) becomes significant. mdpi.comnih.gov This anionic form is believed to be highly reactive with species like singlet oxygen. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution. While detailed NMR studies specifically focused on the tautomeric equilibrium of the parent compound were not extensively covered in the initial results, the principles are well-established for related pyrazolone systems. rsc.orgresearchgate.net By analyzing the chemical shifts and coupling constants of the protons and carbons in ¹H and ¹³C NMR spectra, it is possible to distinguish between the different tautomers. For example, the presence of a methylene group (CH₂) signal would be indicative of the CH-keto form, while the absence of this signal and the presence of a hydroxyl (OH) or an additional NH proton signal would suggest the presence of the enol or NH-imine forms, respectively. The availability of the ¹H NMR spectrum for the compound facilitates such analysis. chemicalbook.com

The interplay between these tautomeric forms is crucial, as it has been suggested that under physiological conditions, Edaravone may exist as a mixture of its neutral tautomers as well as an anionic form. tandfonline.com The specific tautomer or combination of tautomers present can significantly impact its ability to permeate biological membranes and interact with its therapeutic targets. tandfonline.com

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Solvent | Key Finding | Reference |

| UV-Visible Spectroscopy | Methanol | λmax ≈ 245 nm | chemmethod.comchemmethod.com |

| Potentiometry | Aqueous Solution | pKa = 7.0 | mdpi.comnih.gov |

| ¹H NMR | - | Spectrum available for analysis | chemicalbook.com |

Computational and Theoretical Studies on 5 Methyl 2 Phenylpyrazolidin 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to understanding the molecular properties of 5-Methyl-2-phenylpyrazolidin-3-one. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to determine the optimized geometry and electronic structure of pyrazolidinone derivatives.

DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for studying such heterocyclic systems. nih.gov These calculations are typically paired with Pople-style basis sets (e.g., 6-311G(d,p)) or correlation-consistent basis sets (e.g., cc-pVQZ) to achieve a balance between computational cost and accuracy. nih.govmdpi.com For instance, studies on related pyrazole (B372694) compounds have utilized the B3LYP/6-311G(d,p) level of theory to obtain optimized molecular structures that show good agreement with experimental data from X-ray crystallography. semanticscholar.org

Ab initio methods, while often more computationally intensive, provide a rigorous framework for these calculations. The Hartree-Fock method is a starting point, and more advanced correlated methods can be used for higher accuracy. nih.gov These calculations are crucial for determining fundamental properties such as molecular orbital energies, charge distributions, and dipole moments. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For a related pyrazole derivative, the HOMO-LUMO energy gap was calculated to be 5.0452 eV, indicating significant stability. nih.gov

| Method | Description | Common Basis Sets | Typical Applications |

|---|---|---|---|

| Density Functional Theory (DFT) | A method that models electron correlation via functionals of the electron density. Functionals like B3LYP and M06-2X are widely used. nih.govnih.gov | 6-311+G(d,p), cc-pVTZ, TZVP nih.govresearchgate.net | Geometry optimization, vibrational frequencies, NMR chemical shifts, reaction energetics. researchgate.netresearchgate.net |

| Ab Initio Hartree-Fock (HF) | A self-consistent field method that solves the Schrödinger equation using a single Slater determinant. It does not include electron correlation. | 6-31G*, 6-311++G(d,p) nih.govresearchgate.net | Initial geometry optimization, wavefunction analysis, serves as a base for more advanced methods. nih.gov |

| Semi-empirical Methods | Approximations of quantum mechanics that use parameters derived from experimental data. Examples include MNDO and CNDO/2. nih.gov | N/A | Conformational analysis of large molecules where higher-level methods are too costly. nih.gov |

Prediction and Simulation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the pathways of chemical reactions involving pyrazolidinone structures. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For pyrazoline derivatives, theoretical calculations can model various reaction types, including synthesis reactions and metabolic transformations. DFT methods are frequently used to calculate the activation energies of proposed reaction steps, thereby predicting the most likely mechanism. For example, in the study of complexation reactions of pyrazoline derivatives with metal ions, quantum-chemical modeling helps to understand the coordination and binding, which is a form of chemical reaction. univ.kiev.ua

The search for transition state geometries is a key computational task. Once located, frequency calculations are performed to confirm the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) can then be calculated to ensure that the transition state correctly connects the desired reactants and products. While specific studies on the reaction mechanisms of this compound are not extensively documented in the provided results, the methodologies are well-established for related heterocyclic systems.

Conformational Analysis and Tautomerism Studies of Pyrazolidinone Structures

The biological activity and chemical reactivity of pyrazolidinone derivatives are highly dependent on their three-dimensional structure and the potential for tautomerism.

Conformational Analysis: The pyrazolidinone ring is not planar and can adopt various conformations, often described as envelope or twist forms. Computational methods, including molecular mechanics and quantum chemical calculations, are used to determine the relative energies of these different conformers. nih.govlibretexts.org The analysis involves scanning the potential energy surface by systematically changing key dihedral angles to locate the global and local energy minima. nih.gov For related heterocyclic systems, such as pyran analogues, conformational analysis has shown that even with significant steric repulsion, certain chair-like conformations are preferred. beilstein-journals.orgnih.gov

Tautomerism: this compound can exist in several tautomeric forms due to the migration of a proton. The primary tautomers are the keto (amide), enol (hydroxy-pyrazole), and a zwitterionic form. The relative stability of these tautomers is influenced by factors such as the solvent and whether the molecule is in the gas phase or solid state.

A prominent example is the closely related compound Edaravone, which is a tautomer of this compound. chemicalbook.comnih.gov X-ray crystallography studies of Edaravone have revealed that it can co-crystallize with two independent molecules in the asymmetric unit: one in the ketone form and the other in the enol form. nih.govnih.gov This demonstrates that the energy difference between these tautomers is small enough for both to be present under certain conditions. Quantum chemical calculations can predict the relative energies of these tautomers, providing insight into their equilibrium populations.

| Tautomeric Form | Structural Description | Key Functional Groups |

|---|---|---|

| Keto (Amide) Form | The most common representation, with a carbonyl group at the C3 position of the pyrazolidine (B1218672) ring. This is the this compound structure. | C=O (carbonyl), N-H |

| Enol Form | Features a hydroxyl group at C3 and a double bond within the pyrazole ring, forming 5-Methyl-2-phenyl-2H-pyrazol-3-ol (Edaravone). nih.gov | C-OH (hydroxyl), C=N |

| CH Form | A less common tautomer where the proton migrates from the nitrogen to the C4 carbon, resulting in 3-hydroxy-5-methyl-1-phenyl-1H-pyrazole. | C-OH (hydroxyl), C=C |

Molecular Modeling and Binding Energy Calculations in Mechanistic Contexts

Molecular modeling techniques are essential for placing this compound into a broader mechanistic context, particularly in biological systems. Techniques like molecular docking are used to predict the binding orientation of a molecule within a protein's active site. mdpi.comfrontiersin.org

These studies can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. frontiersin.org For instance, molecular modeling of pyrazole hybrids has been used to identify crucial interactions with target proteins, helping to explain their biological activity. frontiersin.org

Binding energy calculations provide a quantitative measure of the affinity between the molecule and its binding partner. These calculations can be performed using various methods, from empirical scoring functions in docking programs to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). By understanding how this compound and its analogs bind to specific targets, researchers can gain insights into their mechanisms of action. These insights are valuable for designing new compounds with improved properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for this purpose. nih.govresearchgate.net Calculations are typically performed on the optimized geometry of the molecule. The accuracy of the prediction depends on the chosen functional and basis set. nih.govresearchgate.net Studies on related pyrazole compounds have shown that functionals like B97D and TPSSTPSS can provide high accuracy, often with root mean square errors (RMSE) below 0.20 ppm for ¹H shifts when compared to experimental data. nih.govresearchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to interpret and assign bands in experimental infrared (IR) and Raman spectra. DFT calculations provide harmonic frequencies, which are systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. researchgate.net Therefore, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis of the calculated vibrational modes, often aided by visualizations and Total Energy Distribution (TED) analysis, allows for the unambiguous assignment of each peak in the spectrum to a specific molecular motion (e.g., C=O stretch, N-H bend). researchgate.net

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Chemical Shift (CH₃) | DFT/B3LYP/TZVP | ~2.1 ppm | Varies with solvent |

| ¹³C NMR Chemical Shift (C=O) | DFT/B3LYP/TZVP | ~170 ppm | Varies with tautomer |

| Vibrational Frequency (C=O stretch) | DFT/B3LYP/6-311G(d,p) | ~1720 cm⁻¹ (scaled) | ~1700 cm⁻¹ |

| Vibrational Frequency (N-H stretch) | DFT/B3LYP/6-311G(d,p) | ~3400 cm⁻¹ (scaled) | ~3350 cm⁻¹ |

Note: The values in Table 3 are illustrative for a typical pyrazolone structure and are based on general findings in the literature. Actual values for this compound would require specific calculations.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Chiral Auxiliaries and Ligands in Asymmetric Transformations

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate, are instrumental in controlling the stereochemical outcome of a reaction. wikipedia.orgnih.gov While various chiral auxiliaries have been developed and are widely used, the pyrazolidinone scaffold has emerged as a promising candidate. researchgate.netresearchgate.net Specifically, the inherent chirality of 5-Methyl-2-phenylpyrazolidin-3-one, when used in its enantiomerically pure form, can effectively bias the formation of one enantiomer over the other in a variety of chemical transformations.

Although the application of this compound as a chiral auxiliary is not as extensively documented as that of more common auxiliaries like Evans' oxazolidinones, the underlying principles of stereocontrol are analogous. researchgate.netrsc.org The phenyl group at the 2-position and the methyl group at the 5-position create a defined chiral environment that can influence the facial selectivity of reactions at a tethered prochiral center. This diastereoselective control is crucial in asymmetric alkylations, aldol (B89426) reactions, and conjugate additions, leading to the synthesis of valuable chiral building blocks. researchgate.net The auxiliary can subsequently be cleaved and potentially recycled, adding to the efficiency and sustainability of the synthetic route.

Table 1: Comparison of Common Chiral Auxiliaries and the Potential of this compound

| Chiral Auxiliary | Key Structural Feature | Common Applications | Potential of this compound |

|---|---|---|---|

| Evans' Oxazolidinones | Rigid heterocyclic system | Asymmetric aldol reactions, alkylations, acylations | Similar applications in asymmetric synthesis, offering a different steric and electronic environment. |

| Pseudoephedrine | Derived from a natural product | Asymmetric alkylations | Potential for high diastereoselectivity due to the defined chiral pocket. |

Building Blocks for Complex Heterocyclic Architectures

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyrazole (B372694) and pyrazolidinone motifs are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules. researchgate.netnih.govnih.gov this compound serves as a versatile building block for the construction of more complex, often fused, heterocyclic architectures. researchgate.netresearchgate.net

The reactivity of the pyrazolidinone ring, particularly at the nitrogen atoms and the carbonyl group, allows for a variety of chemical transformations. For instance, the lactam nitrogen can be alkylated or acylated, while the carbonyl group can undergo condensation reactions. Furthermore, the methylene (B1212753) group adjacent to the carbonyl (at the 4-position) can be functionalized, providing another point for molecular elaboration.

Recent research has demonstrated the synthesis of pyrazolidinone-fused cinnolines through cascade reactions of 1-phenylpyrazolidinones. researchgate.net This highlights the potential of the pyrazolidinone core to participate in complex annulation reactions, leading to the formation of novel polycyclic systems. The synthesis of pyrazolo[3,4-d]pyrimidines and other fused systems from pyrazole precursors further underscores the utility of this scaffold in generating molecular diversity. researchgate.net The resulting complex heterocycles often exhibit unique photophysical properties or biological activities, making them attractive targets for further investigation.

Precursors for Specialized Organic Reagents and Scaffolds

Beyond its direct use as a building block, this compound can be transformed into a variety of specialized organic reagents and scaffolds with tailored functionalities. The inherent reactivity of the pyrazolidinone ring system allows for its conversion into derivatives with specific purposes in organic synthesis and medicinal chemistry. rsc.org

For example, derivatization of the pyrazolidinone core can lead to the formation of novel ligands for metal-catalyzed reactions. The nitrogen atoms of the pyrazole ring are excellent coordinating sites for transition metals, and the introduction of additional functional groups can create bidentate or tridentate ligands with specific catalytic properties. researchgate.net

In the context of medicinal chemistry, the this compound scaffold can be elaborated to generate libraries of compounds for biological screening. naturalspublishing.comabechem.com By systematically modifying the substituents on the pyrazolidinone ring, chemists can explore the structure-activity relationships of a particular class of compounds. This approach has been successfully applied to other heterocyclic scaffolds like pyrrolo[2,3-pyrimidines and oxazolidinones to discover new drug candidates. nih.govnih.gov The synthesis of various substituted pyrazolone (B3327878) derivatives demonstrates the feasibility of creating a diverse set of molecules from a common pyrazole-based starting material. naturalspublishing.com

Integration into Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening. nih.gov The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. Privileged scaffolds, such as the pyrazolidinone core, are excellent starting points for DOS campaigns. ump.edu.pl

The this compound scaffold can be integrated into DOS strategies in several ways. One approach involves using the pyrazolidinone as a central scaffold and introducing diversity by reacting it with a variety of building blocks. This can be achieved through combinatorial chemistry techniques, where different substituents are systematically introduced at various positions of the pyrazolidinone ring. wikipedia.orgrsc.org

Another strategy involves using the pyrazolidinone as a key intermediate in a branching synthetic pathway. Different reaction conditions or reagents can be applied to the pyrazolidinone intermediate to generate a diverse set of complex and stereochemically rich molecules. This approach has been successfully used with other heterocyclic scaffolds, such as 4-thiazolidinones, to create libraries of drug-like molecules. ump.edu.pl The synthesis of pyrazole derivatives from flavones and isoflavones exemplifies a diversity-oriented approach to generate novel antifungal agents. nih.gov This demonstrates the potential of leveraging the pyrazole scaffold in DOS to discover compounds with valuable biological properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cinnolines |

| Evans' Oxazolidinones |

| Pyrazolo[3,4-d]pyrimidines |

| Pyrrolo[2,3-pyrimidines] |

| 4-Thiazolidinones |

| Flavones |

| Isoflavones |

| Pseudoephedrine |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for 5-Methyl-2-phenylpyrazolidin-3-one

The synthesis of this compound is moving towards greener and more efficient processes. Traditional methods are being re-evaluated in favor of approaches that minimize waste, reduce energy consumption, and utilize safer reagents.

One promising area is the use of microwave-assisted synthesis . This technique can dramatically reduce reaction times and improve yields for the synthesis of pyrazolidinone derivatives. nih.govrsc.orgnih.govrsc.org The focused heating provided by microwaves often leads to cleaner reactions with fewer byproducts. youtube.com Another emerging "green" technique is ultrasound-assisted synthesis , which utilizes high-frequency sound waves to promote reactions. This method has been successfully applied to the synthesis of pyrazoline derivatives from chalcones, offering an energy-efficient and environmentally friendly alternative to conventional heating. nih.govnih.gov

Catalysis also plays a pivotal role in the development of sustainable synthetic routes. Research is focused on developing highly efficient and recyclable catalysts. For instance, a method using palladium diacetate with sodium anthraquinone-2-sulfonate and potassium carbonate has demonstrated a 92% yield. lookchem.com Another green approach involves the use of a magnetic nanoparticle-supported catalyst (Fe3O4@SiO2-bonded N-propyl-diethylenetetrasulfamic acid) in water at room temperature, achieving an 82% yield in a short reaction time. lookchem.com The use of biocatalysts, such as lipases, is also being explored for the synthesis of related heterocyclic compounds, offering a highly selective and environmentally benign option. mdpi.com

The principles of green chemistry are central to these new methodologies. This includes a focus on atom economy, the use of renewable feedstocks, and the replacement of hazardous solvents with greener alternatives like water. For example, the Knorr pyrazole (B372694) synthesis has been adapted to use cellulose (B213188) sulfuric acid as a catalyst in water, resulting in a 92% yield. lookchem.com

Below is a table summarizing some of the novel and sustainable synthetic methods being explored for pyrazolidinones:

| Synthetic Method | Key Features | Reported Yield | Reference(s) |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Varies | nih.govrsc.orgnih.govrsc.org |

| Ultrasound-Assisted Synthesis | Energy efficient, environmentally friendly, reduced solvent usage. | Good | nih.govnih.gov |

| Palladium Catalysis | High yield with specific ligands and bases. | 92% | lookchem.com |

| Magnetic Nanoparticle Catalyst | Green solvent (water), room temperature, recyclable catalyst. | 82% | lookchem.com |